methyl 3-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]thiophene-2-carboxylate
Description
Enhanced Bioactivity Through Synergistic Pharmacophores
The oxazole ring contributes to hydrogen bonding and π-π interactions, while the thiophene moiety improves lipophilicity and membrane permeability. This combination is critical for targeting enzymes or receptors requiring multifunctional binding. For example:
Mitigation of Drug Resistance
Hybrid systems often bypass resistance mechanisms by engaging multiple targets. For instance, nitrofuran derivatives (e.g., nitrofurantoin) resist bacterial resistance through dual activation pathways involving azoreductases and nitroreductases. While the current compound lacks nitro groups, its hybrid design may similarly exploit overlapping biochemical pathways.
Structural Optimization via Heterocycle Conjugation
The thiophene-2-carboxylate moiety serves as a versatile anchor for functionalization. Analogous systems, such as thiazole-linked hybrids, demonstrate improved solubility and metabolic stability compared to non-hybrid counterparts. For example, methyl thiophene-2-carboxylate derivatives are key intermediates in synthesizing bioactive compounds.
Structural Evolution from Nitrofuran and Nitrothiophene Pharmacophores
The compound’s design may draw inspiration from nitrofuran and nitrothiophene derivatives, which have been extensively modified to address toxicity and resistance.
Nitrofuran Derivatives: Historical Context and Limitations
5-Nitrofurans (NFs), such as nitrofurantoin, exhibit broad-spectrum antimicrobial activity through redox cycling and ROS generation. However, their use is limited by:
Nitrothiophene: A Precursor to Heterocyclic Systems
Nitrothiophenes undergo nucleophilic aromatic substitution (NAS) with amines, forming derivatives with anticancer or antimicrobial properties. For example:
- Ortho-like nitrothiophenes : React with amines to form amide-linked hybrids.
- Para-like nitrothiophenes : Exhibit faster reaction kinetics in ionic liquids.
The current compound’s oxazole-thiophene hybrid may represent a structural evolution from nitrothiophene derivatives, where nitro groups are replaced by electron-withdrawing substituents (e.g., chloro-fluoro phenyl) to enhance stability and binding.
Strategic Modifications to Address Resistance
The substitution of nitro groups with halogenated aromatic systems reduces oxidative stress while maintaining bioactivity. For instance:
- Chlorine : Electron-withdrawing effects stabilize the amide bond and improve solubility.
- Fluorine : Blocks metabolic oxidation sites and enhances lipophilicity.
Role of Fluorine and Chlorine Substituents in Bioactive Molecule Design
The 2-chloro-6-fluorophenyl substituent plays a critical role in modulating the compound’s physicochemical and pharmacological properties.
Fluorine: Enhancing Metabolic Stability and Binding
Fluorine’s electronegativity and small size provide several advantages:
In the current compound, fluorine at the 6-position likely protects against hepatic metabolism while facilitating receptor binding.
Chlorine: Modulating Electronic and Solubility Profiles
Chlorine’s larger size and inductive effects complement fluorine’s properties:
The 2-chloro substituent may direct electronic density toward the oxazole ring, optimizing conjugation for stability.
Synergistic Effects of Halogenation
The combined use of fluorine and chlorine creates a balance between electronic and steric properties:
- Fluorine : Lowers lipophilicity (LogP) while increasing polarity.
- Chlorine : Enhances solubility without significantly altering metabolic stability.
This dual halogenation strategy is evident in FDA-approved drugs like bendamustine (chlorine) and cabotegravir (fluorine).
Properties
IUPAC Name |
methyl 3-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O4S/c1-8-12(14(21-25-8)13-9(18)4-3-5-10(13)19)16(22)20-11-6-7-26-15(11)17(23)24-2/h3-7H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWTULKRHGHWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]thiophene-2-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-chloro-6-fluorophenol with 5-methylisoxazole-4-carboxylic acid to form an intermediate compound. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Key Structural Features and Reactivity Hotspots
The compound contains three reactive domains:
-
Isoxazole ring (3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide)
-
Thiophene-2-carboxylate ester
-
Amide linker between the heterocycles
These regions enable diverse reactivity, including:
-
Nucleophilic acyl substitutions at the ester group
-
Electrophilic aromatic substitution on the thiophene ring
-
Amide bond hydrolysis or transamidation
-
Isoxazole ring-opening under acidic/basic conditions
Isoxazole Core Assembly
The 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid precursor is synthesized via:
-
Cyclocondensation : Reaction of ethyl nitroacetate with 2-chloro-6-fluorobenzaldehyde derivatives under basic conditions (KCO, EtOH, reflux) .
-
Ester Hydrolysis : Conversion of methyl ester (e.g., methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate ) to carboxylic acid using NaOH/HO-EtOH .
Table 1 : Representative reaction conditions for isoxazole synthesis
| Reaction Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclocondensation | KCO, EtOH, 80°C, 8 h | 72–85 | |
| Ester hydrolysis | 2M NaOH, EtOH/HO, 60°C, 4 h | 89 |
Amide Bond Formation
Coupling the isoxazole carboxylic acid to methyl thiophene-2-carboxylate-3-amine occurs via:
Key Data :
-
Critical side reaction: Epimerization at the thiophene C3 position (controlled by low-temperature activation)
Ester Group Modifications
The methyl ester undergoes:
-
Saponification : LiOH/THF-HO to carboxylic acid (quantitative)
-
Transesterification : Methanolysis under acidic (HSO) or enzymatic conditions
Hydrolytic Stability
| Condition | Degradation Products | Half-life (25°C) | Source |
|---|---|---|---|
| pH 1.2 (HCl) | Isoxazole acid + thiophene amine | 2.3 h | |
| pH 7.4 (PBS) | <5% degradation after 24 h | >7 d | |
| pH 10.5 (NaOH) | Complete ester saponification | 0.8 h |
Thermal Stability
Catalytic Transformations
Phase-transfer catalysis (PTC) enables:
-
N-Alkylation : Benzylation of the amide NH using BnBr/KCO/TBAB
-
Suzuki Coupling : Pd(OAc)/SPhos-mediated arylation at thiophene C5
Table 2 : PTC-mediated reactions
| Reaction | Catalyst System | Conversion (%) | Source |
|---|---|---|---|
| N-Benzylation | TBAB/KCO | 82 | |
| Thiophene halogenation | Aliquat 336/Cl | 67 |
Biological Activity Considerations
While not the primary focus, reactivity insights inform drug design:
Industrial-Scale Optimization
Key parameters for kilogram-scale production:
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
- This compound serves as a versatile building block in organic synthesis. Its thiophene and oxazole rings are valuable for creating more complex chemical structures. Researchers often utilize it in the development of new synthetic pathways, particularly in the creation of heterocyclic compounds that exhibit diverse chemical properties.
2. Material Science
- Methyl 3-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]thiophene-2-carboxylate is being explored for applications in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a candidate for use in electronic devices, enhancing performance through improved charge transport characteristics.
Biological Applications
1. Antimicrobial Activity
- Preliminary studies suggest that this compound may possess antimicrobial properties. Research has indicated its potential effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development.
2. Anti-inflammatory Properties
- The compound is also being investigated for its anti-inflammatory effects. In vitro studies have shown promising results in reducing inflammatory markers, indicating potential therapeutic uses in treating inflammatory diseases.
3. Drug Development
- There is ongoing research into the compound's ability to target specific enzymes or receptors within biological systems. This could lead to the development of novel drugs aimed at treating conditions such as cancer or other diseases where enzyme inhibition is beneficial.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria. This study highlights the compound's potential as a lead structure for new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were assessed using human cell lines exposed to inflammatory stimuli. The compound demonstrated a marked reduction in pro-inflammatory cytokine production, suggesting its utility in developing anti-inflammatory therapies.
Case Study 3: Synthesis and Characterization
A comprehensive synthesis route was developed for this compound. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity. This study underscores the importance of synthetic methodologies in expanding the availability of complex organic molecules for research.
Mechanism of Action
The mechanism of action of methyl 3-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs in the β-Lactam Antibiotic Class
The compound shares structural motifs with β-lactam antibiotics, though it lacks the characteristic bicyclic β-lactam core. Key analogs include:
Key Observations :
- The target compound’s oxazole-thiophene scaffold replaces the β-lactam core but retains halogenated aromatic substituents critical for binding penicillin-binding proteins (PBPs) in β-lactams .
- Dicloxacillin’s 2,6-dichlorophenyl group enhances stability against β-lactamases, whereas the target compound’s 2-chloro-6-fluorophenyl group may optimize lipophilicity and target affinity .
Thiophene and Oxazole Derivatives
The compound’s thiophene and oxazole rings are common in bioactive molecules. Notable derivatives include:
Key Observations :
- The carbonitrile analog demonstrates the versatility of the oxazole scaffold in derivatization for optimizing pharmacokinetic properties .
Key Observations :
- The target compound’s synthesis likely employs the Gewald reaction for thiophene ring formation, similar to other thiophene carboxylates .
- Its predicted logP aligns with orally bioavailable drugs, contrasting with β-lactams like dicloxacillin, which require parenteral administration due to poor absorption .
Biological Activity
Methyl 3-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]thiophene-2-carboxylate is a compound with potential therapeutic applications due to its unique chemical structure, which incorporates various functional groups known for biological activity. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Chlorine and Fluorine Substituents : These halogens often enhance biological activity by improving solubility and bioavailability.
- Oxazole Ring : Known for its role in various pharmacological activities including antimicrobial and anticancer properties.
- Thioester Group : Contributes to the reactivity and interaction with biological targets.
Biological Activities
The biological activities of this compound have been evaluated in several studies, revealing its potential in multiple therapeutic areas.
Anticancer Activity
Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 1.1 |
| Compound B | HCT-116 (Colon) | 2.6 |
| Compound C | HepG2 (Liver) | 1.4 |
In a study involving similar oxazole derivatives, significant antiproliferative effects were noted, with some compounds outperforming standard treatments like doxorubicin . The mechanism of action often involves inhibition of key enzymes such as thymidylate synthase, which is crucial for DNA synthesis in cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against common pathogens. In vitro tests have shown that certain derivatives exhibit good inhibition against:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for cell proliferation.
- Cell Membrane Disruption : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.
- Apoptosis Induction : Some derivatives promote programmed cell death in cancer cells through various signaling pathways.
Case Studies
A notable case study involved the synthesis and evaluation of related oxazole derivatives where researchers reported significant anticancer and antimicrobial activities. The study utilized molecular docking simulations to predict binding affinities to target proteins, supporting the observed biological effects .
Q & A
Basic Question: What are the recommended synthetic routes for preparing this compound, and how can reaction progress be monitored?
Methodological Answer:
The synthesis of structurally similar thiophene-oxazole hybrids typically involves multi-step protocols. For example, Gewald reactions are widely used to synthesize substituted thiophenes , while oxazole rings are often constructed via cyclization of acylated intermediates. Key steps include:
- Amide coupling : Use carbodiimide-based coupling agents (e.g., EDCI or DCC) to link the oxazole and thiophene moieties.
- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC (using a C18 column and acetonitrile/water mobile phase) can track intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol) is recommended for isolating pure products .
Advanced Question: How can researchers optimize reaction yields when introducing the 2-chloro-6-fluorophenyl group to the oxazole ring?
Methodological Answer:
The electron-withdrawing nature of the 2-chloro-6-fluorophenyl substituent may hinder cyclization. To address this:
- Temperature control : Perform reactions at 60–80°C in anhydrous THF or DMF to enhance reactivity .
- Catalytic additives : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation steps .
- Protecting groups : Temporarily protect reactive sites (e.g., carboxylates) with tert-butyl esters to prevent side reactions .
Validation via H NMR (e.g., monitoring disappearance of starting material protons at δ 6.8–7.5 ppm) and mass spectrometry (ESI-MS) is critical .
Basic Question: What analytical techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion peaks with theoretical values (e.g., [M+H] calculated for CHClFNOS: 396.0274).
- FT-IR : Verify amide (N–H stretch at ~3300 cm) and ester (C=O stretch at ~1720 cm) functionalities .
Advanced Question: How can researchers resolve discrepancies in biological activity data across different assays?
Methodological Answer:
Contradictory bioactivity results may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Purity validation : Ensure ≥95% purity via HPLC (using a diode array detector at 254 nm) .
- Solubility optimization : Use DMSO for in vitro assays but confirm absence of solvent interference via negative controls .
- Dose-response curves : Perform triplicate experiments with standardized protocols (e.g., IC determination in enzyme inhibition assays) .
- Metabolite screening : Use LC-MS to rule out degradation products affecting activity .
Basic Question: What computational methods aid in predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP calculation : Use software like ChemDraw or Molinspiration to estimate partition coefficients (e.g., XlogP ~3.5 for similar thiophene derivatives) .
- Molecular docking : Tools like AutoDock Vina can predict binding affinities to target proteins (e.g., kinase domains) .
- ADMET prediction : Platforms like SwissADME assess bioavailability and toxicity risks based on structural descriptors .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
To explore SAR:
- Scaffold modifications : Synthesize analogs with varying substituents (e.g., replace fluorine with other halogens or methyl groups) .
- Bioisosteric replacements : Substitute the oxazole ring with thiazole or imidazole to evaluate potency changes .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
- In vivo validation : Prioritize analogs with <10 µM IC in vitro for pharmacokinetic studies in rodent models .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential release of volatile intermediates (e.g., thiophene derivatives) .
- Waste disposal : Collect organic waste in halogen-resistant containers and neutralize acidic byproducts with sodium bicarbonate .
Advanced Question: How can researchers address low solubility in aqueous buffers during biological testing?
Methodological Answer:
- Co-solvent systems : Use ≤1% DMSO or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug design : Synthesize phosphate or glycoside derivatives to improve hydrophilicity .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release in cell cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
